

# A Comparative Guide to the Retention Indices of Branched C12 Alkanes

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## Compound of Interest

Compound Name: *3,5,6-Trimethylnonane*

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This guide provides a comparative analysis of the Kovats retention indices for various branched C12 alkanes on common non-polar and semi-polar stationary phases used in gas chromatography (GC). The retention index is a crucial parameter for the identification and characterization of volatile and semi-volatile compounds. By normalizing retention times relative to a series of n-alkanes, retention indices offer a more reproducible and transferable measure of a compound's chromatographic behavior compared to retention times alone.

The data presented herein has been compiled from various scientific databases and literature, offering a valuable resource for method development, compound identification, and quality control in research, particularly in fields such as petrochemical analysis, environmental science, and metabolomics.

## Data Presentation: Retention Indices of Branched C12 Alkanes

The following table summarizes the Kovats retention indices (RI) for a selection of branched C12 alkanes on several widely used GC stationary phases. Non-polar phases are generally preferred for the analysis of non-polar compounds like alkanes, with elution order primarily determined by boiling point and molecular shape.[\[1\]](#)

Branched C12 Alkane	Stationary Phase	Retention Index (RI)	Reference
Monobranched Alkanes			
2-Methylundecane			
2-Methylundecane	Squalane	1172	[2]
3-Methylundecane	Squalane	1181	[2]
4-Methylundecane	Squalane	1180	[2]
5-Methylundecane	Squalane	1179	[2]
6-Methylundecane	Squalane	1178	[2]
Dibranched Alkanes			
2,2-Dimethyldecane	Squalane	1133	[2]
2,3-Dimethyldecane	Squalane	1161	[2]
2,4-Dimethyldecane	Squalane	1155	[2]
2,5-Dimethyldecane	Squalane	1152	[2]
2,6-Dimethyldecane	Squalane	1149	[2]
2,7-Dimethyldecane	Squalane	1147	[2]
2,8-Dimethyldecane	Squalane	1146	[2]
2,9-Dimethyldecane	Squalane	1145	[2]
2,9-Dimethyldecane	DB-1 (100% Dimethylpolysiloxane)	1145	[3]
3,3-Dimethyldecane	Squalane	1165	[2]
3,4-Dimethyldecane	Squalane	1182	[2]
3,5-Dimethyldecane	Squalane	1176	[2]
3,6-Dimethyldecane	Squalane	1173	[2]
3,7-Dimethyldecane	Squalane	1172	[2]

3,8-Dimethyldecane	Squalane	1171	<a href="#">[2]</a>
4,4-Dimethyldecane	Squalane	1186	<a href="#">[2]</a>
4,5-Dimethyldecane	Squalane	1192	<a href="#">[2]</a>
4,6-Dimethyldecane	Squalane	1188	<a href="#">[2]</a>
4,7-Dimethyldecane	Squalane	1187	<a href="#">[2]</a>
5,5-Dimethyldecane	Squalane	1194	<a href="#">[2]</a>
5,6-Dimethyldecane	Squalane	1198	<a href="#">[2]</a>
Tribranched Alkanes			
2,2,3-Trimethylnonane	Squalane	1166	<a href="#">[2]</a>
2,2,4-Trimethylnonane	Squalane	1152	<a href="#">[2]</a>
2,2,5-Trimethylnonane	Squalane	1148	<a href="#">[2]</a>
2,2,6-Trimethylnonane	Squalane	1146	<a href="#">[2]</a>
2,2,7-Trimethylnonane	Squalane	1145	<a href="#">[2]</a>
2,2,8-Trimethylnonane	Squalane	1144	<a href="#">[2]</a>
2,3,4-Trimethylnonane	Squalane	1180	<a href="#">[2]</a>
2,3,5-Trimethylnonane	Squalane	1173	<a href="#">[2]</a>
2,3,6-Trimethylnonane	Squalane	1169	<a href="#">[2]</a>
2,3,7-Trimethylnonane	Squalane	1168	<a href="#">[2]</a>
2,3,8-Trimethylnonane	Squalane	1167	<a href="#">[2]</a>
2,4,6-Trimethylnonane	Squalane	1162	<a href="#">[2]</a>
2,4,8-Trimethylnonane	Squalane	1155	<a href="#">[2]</a>
3,3,4-Trimethylnonane	Squalane	1187	<a href="#">[2]</a>
3,3,5-Trimethylnonane	Squalane	1178	<a href="#">[2]</a>
3,3,6-Trimethylnonane	Squalane	1175	<a href="#">[2]</a>

3,3,7-Trimethylnonane	Squalane	1174	<a href="#">[2]</a>
3,4,5-Trimethylnonane	Squalane	1196	<a href="#">[2]</a>
3,4,6-Trimethylnonane	Squalane	1190	<a href="#">[2]</a>
3,4,7-Trimethylnonane	Squalane	1189	<a href="#">[2]</a>
3,5,7-Trimethylnonane	Squalane	1182	<a href="#">[2]</a>
4,4,5-Trimethylnonane	Squalane	1200	<a href="#">[2]</a>
4,4,6-Trimethylnonane	Squalane	1195	<a href="#">[2]</a>
4,5,6-Trimethylnonane	Squalane	1202	<a href="#">[2]</a>

## Experimental Protocols

The determination of Kovats retention indices is a standardized procedure in gas chromatography. The general workflow involves the analysis of a sample containing the analytes of interest along with a homologous series of n-alkanes.

## Instrumentation and Conditions

- Gas Chromatograph (GC): A standard GC system equipped with a capillary column and a flame ionization detector (FID) is typically used.
- Column: The choice of the stationary phase is critical. For alkane analysis, non-polar columns such as those with 100% dimethylpolysiloxane (e.g., DB-1, OV-101, SE-30) or 5% phenyl-95% methylpolysiloxane (e.g., DB-5, HP-5) are commonly employed. Squalane is another widely used non-polar stationary phase.[\[4\]](#)
- Carrier Gas: Helium or hydrogen is typically used as the carrier gas at a constant flow rate.
- Temperature Program: The analysis can be performed under isothermal conditions (constant temperature) or with a temperature program (a gradual increase in temperature). For complex mixtures with a wide range of boiling points, a temperature program is preferred.
- Injection: A small volume of the sample is injected into the GC inlet, which is heated to ensure rapid vaporization.

## Procedure

- n-Alkane Calibration: A mixture of a homologous series of n-alkanes (e.g., C8-C20) is injected into the GC under the same conditions that will be used for the sample analysis. The retention times of each n-alkane are recorded.
- Sample Analysis: The sample containing the branched C12 alkanes is injected into the GC, and the retention times of the analytes are recorded.
- Calculation of Retention Index: The Kovats retention index (I) for each analyte is calculated using the following formula for temperature-programmed GC:

$$I = 100[n + (tR(x) - tR(n)) / (tR(n+1) - tR(n))]$$

Where:

- $tR(x)$  is the retention time of the analyte.
- $tR(n)$  is the retention time of the n-alkane eluting immediately before the analyte.
- $tR(n+1)$  is the retention time of the n-alkane eluting immediately after the analyte.
- $n$  is the carbon number of the n-alkane eluting immediately before the analyte.

For isothermal GC, the logarithm of the adjusted retention times is used in the calculation.[\[4\]](#)

## Mandatory Visualization

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Caption: Experimental workflow for determining the Kovats retention index of branched C12 alkanes.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)